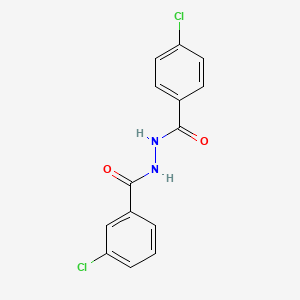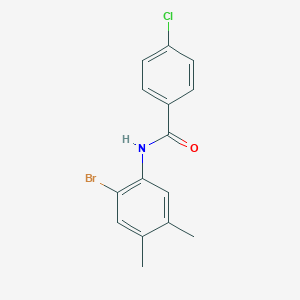![molecular formula C14H10ClN3O2 B5772908 4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5772908.png)
4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as OXA-239, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of oxadiazole derivatives, which have been studied extensively for their diverse biological activities.
作用機序
The exact mechanism of action of 4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation, cancer, and bacterial growth. 4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have a range of biochemical and physiological effects. It has been found to modulate the expression of various genes involved in inflammation, cancer, and immune response. It has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. In animal models, 4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to reduce inflammation and protect against neuronal damage.
実験室実験の利点と制限
One of the advantages of 4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is its high purity and stability, which make it suitable for use in lab experiments. It has also been shown to have low toxicity, which is important for studying its potential therapeutic applications. However, one limitation of 4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
For research include the study of its potential therapeutic applications and the development of new derivatives.
合成法
The synthesis of 4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction between 5-chloro-2-methoxybenzoic acid and hydrazine hydrate, followed by the reaction with pyridine-4-carboxaldehyde. The resulting product is then treated with acetic anhydride to obtain 4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine. This method has been optimized to achieve a high yield and purity of the compound.
科学的研究の応用
4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria, while in vivo studies have shown its anti-inflammatory effects in animal models. 4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been investigated for its potential as a neuroprotective agent and a modulator of the immune system.
特性
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c1-19-12-3-2-10(15)8-11(12)14-17-13(18-20-14)9-4-6-16-7-5-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRFWORMTMNZKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(diphenylboryl)amino]-4,4,4-trifluoro-2-[N-(2-furylmethyl)ethanimidoyl]-1-phenyl-2-buten-1-one](/img/structure/B5772829.png)
![N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5772837.png)


![2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5772856.png)

![7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B5772865.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5772870.png)
![N-[2-(hydroxymethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5772883.png)

![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5772916.png)
![N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5772920.png)